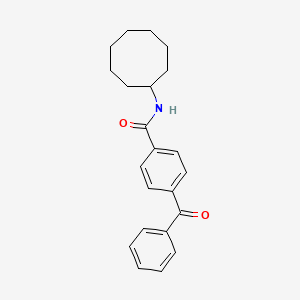

4-benzoyl-N-cyclooctylbenzamide

Description

4-Bromo-N-cyclooctylbenzamide (CAS: 549479-19-8) is a benzamide derivative with the molecular formula C₁₅H₂₀BrNO and a molar mass of 310.23 g/mol . The compound features a bromine substituent at the para-position of the benzamide ring and a cyclooctyl group attached to the amide nitrogen. This structural configuration imparts unique physicochemical properties, such as distinct solubility and steric bulk, which are critical for applications in medicinal chemistry and crystallography.

Properties

IUPAC Name |

4-benzoyl-N-cyclooctylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c24-21(17-9-5-4-6-10-17)18-13-15-19(16-14-18)22(25)23-20-11-7-2-1-3-8-12-20/h4-6,9-10,13-16,20H,1-3,7-8,11-12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMPHSYFGOQDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoyl-N-cyclooctylbenzamide typically involves the condensation of 4-benzoylbenzoic acid with cyclooctylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-N-cyclooctylbenzamide can undergo various chemical reactions, including:

Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Formation of 4-benzoylbenzoic acid.

Reduction: Formation of N-cyclooctylbenzylamine.

Substitution: Formation of nitro or bromo derivatives of the benzamide.

Scientific Research Applications

4-Benzoyl-N-cyclooctylbenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-cyclooctylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

To contextualize the properties of 4-bromo-N-cyclooctylbenzamide, a comparative analysis with analogous compounds is provided below. Key differences in substituents, molecular weight, and structural features are highlighted.

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

- Molecular Formula : C₂₀H₁₈BrN₂O₄

- Key Features :

- Comparison: The cyclooctyl group in 4-bromo-N-cyclooctylbenzamide introduces greater steric hindrance compared to the planar 4-methoxy-2-nitrophenyl group in 4MNB. The absence of electron-withdrawing nitro groups in the cyclooctyl derivative may enhance solubility in nonpolar solvents.

4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

- Molecular Formula : C₂₁H₁₅N₃O₃S

- Key Features :

- Comparison :

- The thiazolyl-coumarin system in this compound enables π-π stacking interactions, absent in 4-bromo-N-cyclooctylbenzamide.

- The cyclooctyl group may confer better membrane permeability due to its lipophilic nature compared to the polar thiazole ring.

4-Chloro-N-phenylbenzamide

- Molecular Formula: C₁₃H₁₀ClNO

- Key Features :

- Comparison :

- Replacing chlorine with bromine in 4-bromo-N-cyclooctylbenzamide increases molecular weight and van der Waals interactions.

- The cyclooctyl group disrupts planarity, reducing crystallinity compared to the phenyl-substituted analog.

4-(Benzyloxy)-N-butylbenzamide

- Molecular Formula: C₁₈H₂₁NO₂

- Key Features :

- Comparison: The butyl chain offers conformational flexibility, whereas the cyclooctyl group imposes steric constraints.

Structural and Functional Data Table

Research Implications

- Steric Effects : The cyclooctyl group in 4-bromo-N-cyclooctylbenzamide may hinder enzymatic degradation, making it a candidate for prolonged-action pharmaceuticals .

- Halogen Influence : Bromine’s larger atomic radius compared to chlorine or methyl groups could enhance binding affinity in hydrophobic protein pockets .

- Synthetic Versatility : The compound’s structure allows modular modifications, such as replacing bromine with other halogens or optimizing the cyclooctyl group for target-specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.